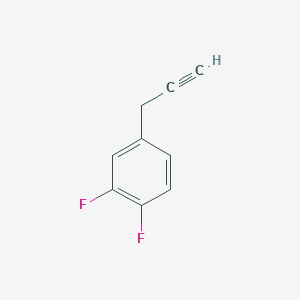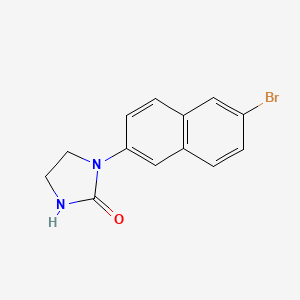
1-(6-Bromonaphthalen-1-YL)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a bromonaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated to form 6-bromonaphthalene.
Cyclopropanation: The bromonaphthalene derivative undergoes a cyclopropanation reaction to introduce the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the naphthalene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromonaphthalene moiety may interact with aromatic receptors, while the cyclopropane ring can influence the compound’s reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloronaphthalen-1-yl)cyclopropane-1-carboxylic acid
- 1-(6-Fluoronaphthalen-1-yl)cyclopropane-1-carboxylic acid
- 1-(6-Iodonaphthalen-1-yl)cyclopropane-1-carboxylic acid
Uniqueness
1-(6-Bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C14H11BrO2 |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
1-(6-bromonaphthalen-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H11BrO2/c15-10-4-5-11-9(8-10)2-1-3-12(11)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17) |
InChI Key |
PUWADYPWPZUALG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC=CC3=C2C=CC(=C3)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)

![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

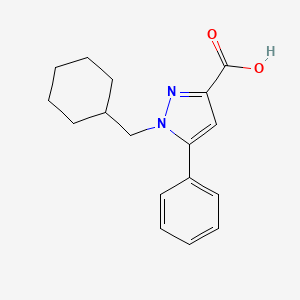
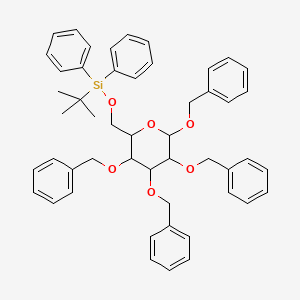
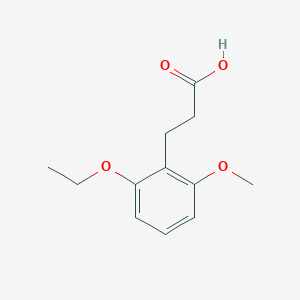
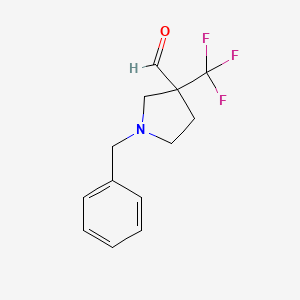
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)

